molecular formula C16H21N5OS B2556058 2,4-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide CAS No. 1797077-44-1

2,4-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2556058
CAS No.: 1797077-44-1
M. Wt: 331.44
InChI Key: MPBZZJZIEPLVFS-UHFFFAOYSA-N
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Description

The compound “2,4-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Similar compounds have been found to be potent kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation One stream of research involves the synthesis and biological evaluation of related compounds, focusing on their potential as anticancer and anti-inflammatory agents. For instance, novel pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against certain cancer cell lines, demonstrating the versatility of thiazole and pyrimidine scaffolds in drug design (Rahmouni et al., 2016). Similarly, compounds derived from visnaginone and khellinone, showcasing thiazolopyrimidine structures, showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Polyamide Synthesis and Characterization Another area of research explores the synthesis of new polyamides incorporating pyridine and thiazole units, indicating the importance of these compounds in the development of new materials with potential applications in various industries (Faghihi & Mozaffari, 2008).

Antimicrobial Activity Further studies have investigated the antimicrobial properties of related compounds, such as pyridothienopyrimidines and pyridothienotriazines, which exhibit significant activity against certain microbial strains (Abdel-rahman et al., 2002).

Antituberculosis Activity Additionally, compounds with structural similarities have been evaluated for their antituberculosis potential, showing promising results against replicating and non-replicating strains of tuberculosis, highlighting the therapeutic potential of these chemical frameworks (Moraski et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological target it interacts with. Similar compounds have been found to inhibit certain kinases, which are enzymes that play key roles in cell signaling pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve further exploration of its potential therapeutic uses, as well as studies to better understand its physical and chemical properties, its mechanism of action, and its safety profile .

Properties

IUPAC Name

2,4-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-10-8-14(21-6-4-5-7-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)23-15/h8H,4-7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZZJZIEPLVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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